molecular formula C12H18N2S2 B14489942 [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide CAS No. 65433-81-0

[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide

Cat. No.: B14489942
CAS No.: 65433-81-0
M. Wt: 254.4 g/mol
InChI Key: XLUVNLWJDWQAGZ-UHFFFAOYSA-N
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Description

[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with tert-butylsulfanyl groups and a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The cyanamide moiety can be reduced to primary amines.

    Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyanamide moiety would yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is not well-documented. its reactivity suggests that it may interact with molecular targets through its functional groups. The tert-butylsulfanyl groups and cyanamide moiety may participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide: Unique due to its specific substitution pattern.

    Cyclopropene derivatives: Similar in structure but may lack the tert-butylsulfanyl groups.

    Cyanamide derivatives: Similar in containing the cyanamide moiety but may have different substituents on the cyclopropene ring.

Uniqueness

The uniqueness of this compound lies in its combination of tert-butylsulfanyl groups and a cyanamide moiety on a cyclopropene ring

Properties

CAS No.

65433-81-0

Molecular Formula

C12H18N2S2

Molecular Weight

254.4 g/mol

IUPAC Name

[2,3-bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide

InChI

InChI=1S/C12H18N2S2/c1-11(2,3)15-9-8(14-7-13)10(9)16-12(4,5)6/h1-6H3

InChI Key

XLUVNLWJDWQAGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C1=NC#N)SC(C)(C)C

Origin of Product

United States

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